molecular formula C5H9NO2 B12984002 (4R,5R)-4-hydroxy-5-methylpyrrolidin-2-one

(4R,5R)-4-hydroxy-5-methylpyrrolidin-2-one

Cat. No.: B12984002
M. Wt: 115.13 g/mol
InChI Key: ZBCVDJNHLQMBTG-QWWZWVQMSA-N
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Description

(4R,5R)-4-hydroxy-5-methylpyrrolidin-2-one is a chiral compound with the molecular formula C5H9NO2 It is a derivative of pyrrolidinone, featuring a hydroxyl group and a methyl group at the 4 and 5 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-4-hydroxy-5-methylpyrrolidin-2-one can be achieved through several methods. One common approach involves the reduction of 4-hydroxy-5-methyl-2-pyrrolidinone using suitable reducing agents. Another method includes the cyclization of appropriate precursors under controlled conditions to form the pyrrolidinone ring with the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often employ catalytic hydrogenation or enzymatic reduction processes to achieve the desired stereochemistry efficiently .

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-4-hydroxy-5-methylpyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific reaction conditions to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various alcohols or amines .

Scientific Research Applications

(4R,5R)-4-hydroxy-5-methylpyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (4R,5R)-4-hydroxy-5-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and methyl groups play crucial roles in its binding affinity and activity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4R,5R)-4-hydroxy-5-methylpyrrolidin-2-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

(4R,5R)-4-hydroxy-5-methylpyrrolidin-2-one

InChI

InChI=1S/C5H9NO2/c1-3-4(7)2-5(8)6-3/h3-4,7H,2H2,1H3,(H,6,8)/t3-,4-/m1/s1

InChI Key

ZBCVDJNHLQMBTG-QWWZWVQMSA-N

Isomeric SMILES

C[C@@H]1[C@@H](CC(=O)N1)O

Canonical SMILES

CC1C(CC(=O)N1)O

Origin of Product

United States

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